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Compound of Interest

Compound Name: Phenol, 4-undecyl-

Cat. No.: B1606866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol,

this document utilizes data from its close structural analog, 4-dodecylphenol, as a

representative model. The subtle difference of one methylene group in the alkyl chain is

expected to have a minimal impact on the spectral characteristics of the aromatic core and the

initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered

a close approximation for 4-undecylphenol.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1: ¹H NMR Spectral Data of a 4-Alkylphenol Analog

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1606866?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 d 2H Ar-H (ortho to -OH)

~6.75 d 2H Ar-H (meta to -OH)

~4.8 (variable) s (broad) 1H Ar-OH

~2.50 t 2H Ar-CH₂-

~1.55 m 2H Ar-CH₂-CH₂-

~1.26 m (broad) ~18H -(CH₂)₉-

~0.88 t 3H -CH₃

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: ¹³C NMR Spectral Data of 4-Dodecylphenol[1]

Chemical Shift (δ) ppm Assignment

~153.6 C-OH

~130.3 C-alkyl

~129.3 Ar-CH (meta to -OH)

~115.0 Ar-CH (ortho to -OH)

~35.0 Ar-CH₂-

~31.9 -(CH₂)ₙ-

~29.6 -(CH₂)ₙ-

~29.3 -(CH₂)ₙ-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Table 3: Key IR Absorption Bands of 4-Dodecylphenol[2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 (broad) Strong O-H stretch (phenolic)

~3050-3000 Medium C-H stretch (aromatic)

~2950-2850 Strong C-H stretch (aliphatic)

~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)

~1230 Strong C-O stretch (phenol)

~830 Strong C-H bend (p-disubstituted ring)

Table 4: Mass Spectrometry Data of 4-Dodecylphenol[3]

m/z Relative Intensity Assignment

262 Moderate [M]⁺ (Molecular Ion)

107 High
[HOC₆H₄CH₂]⁺ (Benzylic

fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation: Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans

to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of

approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
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¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton

decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally

required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g.,

Attenuated Total Reflectance - ATR, or salt plates for a thin film).

Sample Preparation (ATR): A small amount of the solid or liquid 4-alkylphenol sample is

placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact

between the sample and the crystal.

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first.

Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms

of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation: A dilute solution of the 4-alkylphenol sample is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Chromatographic Separation: A small volume of the sample solution (typically 1 µL) is

injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is

programmed to ramp up, allowing for the separation of components based on their boiling

points and interactions with the stationary phase.

Mass Spectrometry Analysis: As the separated components elute from the GC column, they

enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI),

fragmented, and then separated based on their mass-to-charge ratio (m/z). The resulting

mass spectrum provides information about the molecular weight and fragmentation pattern

of the compound.
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Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-undecylphenol.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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undecylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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